molecular formula C29H24N6O3S B11609416 N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B11609416
M. Wt: 536.6 g/mol
InChI Key: KQVWJGDQZXONDN-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzimidazole moiety, a phthalazine ring, and a sulfonamide group

Properties

Molecular Formula

C29H24N6O3S

Molecular Weight

536.6 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(4-hydroxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C29H24N6O3S/c1-18-10-11-19(16-26(18)39(37,38)30-17-27-32-24-8-4-5-9-25(24)33-27)28-22-6-2-3-7-23(22)29(35-34-28)31-20-12-14-21(36)15-13-20/h2-16,30,36H,17H2,1H3,(H,31,35)(H,32,33)

InChI Key

KQVWJGDQZXONDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)S(=O)(=O)NCC5=NC6=CC=CC=C6N5

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of benzimidazole, phthalazine, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

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